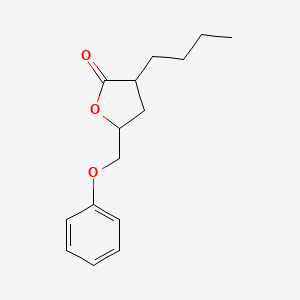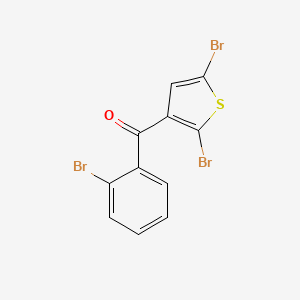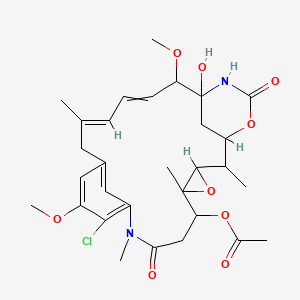
Ansamitocin P-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ansamitocin P-1 is a potent antitumor antibiotic belonging to the ansamycin family of compounds. It is produced by the actinomycete bacterium Actinosynnema pretiosum. Ansamitocins, including this compound, are known for their ability to inhibit cell division by targeting microtubules, making them valuable in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of ansamitocins involves a complex series of enzymatic reactions. The process begins with the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA), which is then loaded onto a type I polyketide synthase (PKS). Several rounds of elongation and modification steps follow, leading to the formation of the ansamitocin core structure .
Industrial Production Methods
Industrial production of ansamitocins, including Ansamitocin P-1, typically involves fermentation using Actinosynnema pretiosum. Optimization of fermentation conditions, such as carbon source and nitrogen availability, can significantly enhance the yield of ansamitocins. For instance, the use of glycerol and glucose as mixed carbon sources has been shown to increase production .
Analyse Chemischer Reaktionen
Types of Reactions
Ansamitocin P-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions
Common reagents used in the chemical modification of ansamitocins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with altered side chains or functional groups. These derivatives are often tested for their antitumor activity to identify more potent compounds .
Wissenschaftliche Forschungsanwendungen
Ansamitocin P-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies
Biology: Researchers use this compound to study microtubule dynamics and cell division processes
Medicine: this compound is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .
Industry: The compound is used in the pharmaceutical industry for the production of antitumor drugs
Wirkmechanismus
Ansamitocin P-1 exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death). The compound specifically targets the vinblastine binding site on tubulin, which is crucial for its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maytansine: Like Ansamitocin P-1, maytansine is a potent antitumor agent that targets microtubules. .
Geldanamycin: Another ansamycin compound, geldanamycin, inhibits heat shock protein 90 (Hsp90) and has antitumor properties.
Rifamycin: This antibiotic, also an ansamycin, is used to treat bacterial infections, particularly tuberculosis.
Uniqueness of this compound
This compound is unique due to its specific mechanism of action targeting microtubules and its potent antitumor activity. Its bacterial origin also allows for more efficient production through fermentation compared to plant-derived compounds like maytansine .
Eigenschaften
CAS-Nummer |
57103-69-2 |
|---|---|
Molekularformel |
C30H39ClN2O9 |
Molekulargewicht |
607.1 g/mol |
IUPAC-Name |
[(16E)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] acetate |
InChI |
InChI=1S/C30H39ClN2O9/c1-16-9-8-10-23(39-7)30(37)15-22(41-28(36)32-30)17(2)27-29(4,42-27)24(40-18(3)34)14-25(35)33(5)20-12-19(11-16)13-21(38-6)26(20)31/h8-10,12-13,17,22-24,27,37H,11,14-15H2,1-7H3,(H,32,36)/b10-8?,16-9+ |
InChI-Schlüssel |
MQYZCKOGTWYJAZ-WUTZXFCMSA-N |
Isomerische SMILES |
CC1C2CC(C(C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)\C)OC)(NC(=O)O2)O |
Kanonische SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C)C)C)OC)(NC(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




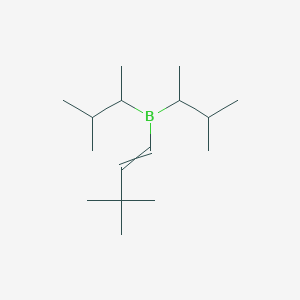
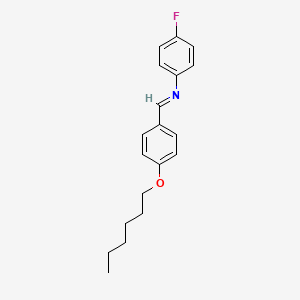
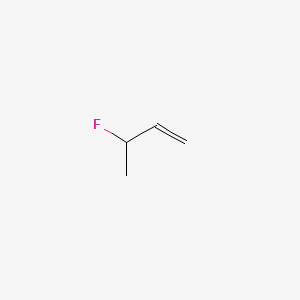
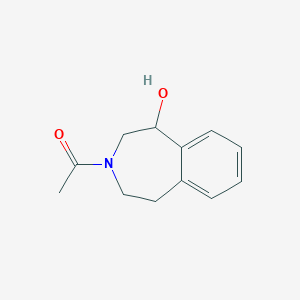
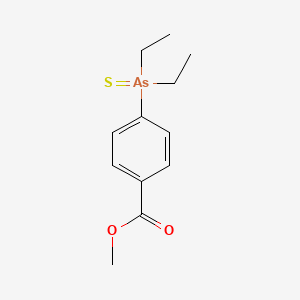
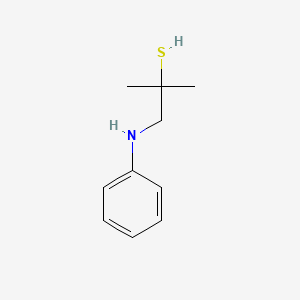
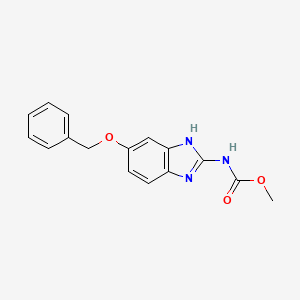
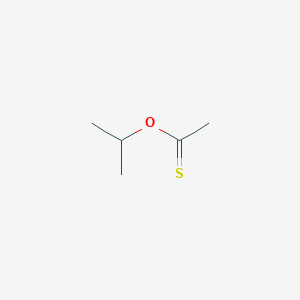
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
